molecular formula C20H26N2O3S B2357538 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1795491-82-5

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2357538
CAS No.: 1795491-82-5
M. Wt: 374.5
InChI Key: VYJJMFYLNVJSAH-UHFFFAOYSA-N
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Description

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining an azetidine ring with a cyclohexylsulfonyl group and an indole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The azetidine and indole components may contribute to this effect through modulation of signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Properties : The cyclohexylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, potentially impacting conditions such as arthritis or other inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Kinase Pathways : Similar azetidine derivatives have been shown to interact with protein kinases, which are crucial for cell signaling and regulation. Inhibition of these kinases can lead to reduced tumor growth and improved responses to chemotherapy.
  • Modulation of NF-kB Pathway : The compound may influence the NF-kB signaling pathway, which plays a significant role in inflammation and cancer progression.

Research Findings

Several studies have investigated the biological effects of related compounds. Here are some key findings:

StudyFindings
Azetidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
Compounds with similar structures showed enhanced radiosensitization effects in tumor models, indicating potential for improving radiotherapy outcomes.
Anti-inflammatory effects were noted in animal models, supporting the hypothesis that this class of compounds can modulate immune responses.

Case Studies

  • Antitumor Efficacy : A study on azetidine-based compounds revealed that they significantly inhibited the growth of melanoma cells in vitro. The mechanism was attributed to apoptosis induction via caspase activation.
  • Inflammation Reduction : In a mouse model of arthritis, a related compound reduced swelling and joint destruction, demonstrating the anti-inflammatory potential of azetidine derivatives.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-21-12-15(18-9-5-6-10-19(18)21)11-20(23)22-13-17(14-22)26(24,25)16-7-3-2-4-8-16/h5-6,9-10,12,16-17H,2-4,7-8,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJJMFYLNVJSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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